An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methylbutyl Isovalerate
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methylbutyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols for 2-methylbutyl isovalerate. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require detailed information on this fatty acid ester. The guide includes tabulated quantitative data, detailed experimental methodologies for its synthesis and characterization, and a visual representation of the synthetic workflow.
Chemical Structure and Identification
2-Methylbutyl isovalerate, also known as 2-methylbutyl 3-methylbutanoate, is an organic compound classified as a fatty acid ester.[1] It is recognized for its characteristic fruity and herbaceous aroma and is found in various natural sources, including tomatoes, peppermint oil, and sherry.[2]
| Identifier | Value |
| IUPAC Name | 2-methylbutyl 3-methylbutanoate[1] |
| Synonyms | 2-Methylbutyl isopentanoate, Isovaleric acid, 2-methylbutyl ester[1][3] |
| CAS Number | 2445-77-4[1][2][3][4][5][6][7][8][9][10][11] |
| Molecular Formula | C10H20O2[1][2][3][9] |
| SMILES | CCC(C)COC(=O)CC(C)C[1][4][5][6] |
| InChI | InChI=1S/C10H20O2/c1-5-9(4)7-12-10(11)6-8(2)3/h8-9H,5-7H2,1-4H3[1][3][4][5][6] |
| InChIKey | CYGPPWVXOWCHJB-UHFFFAOYSA-N[1][3][4][5][6] |
Physicochemical Properties
2-Methylbutyl isovalerate is a colorless liquid at room temperature and is characterized by the following physicochemical properties.[1][2][8]
| Property | Value | Reference |
| Molecular Weight | 172.26 g/mol | [1][2][4][5][6][11] |
| Boiling Point | 191-195 °C at 760 mmHg | [1][2][4][5][6][10] |
| Melting Point | -68.47 °C (estimate) | [2] |
| Density | 0.858 g/mL at 25 °C | [2][4][5][6][8] |
| Refractive Index | n20/D 1.414 | [4][5][6][8] |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [2][8] |
| Vapor Pressure | 0.713 mmHg at 25 °C (estimate) | [7] |
| Flash Point | 61.67 °C | [7] |
Experimental Protocols
Synthesis: Fischer Esterification
2-Methylbutyl isovalerate can be synthesized via the Fischer esterification of 2-methylbutanol and isovaleric acid, using a strong acid catalyst.[2][8]
Materials:
-
2-Methylbutanol
-
Isovaleric acid (3-methylbutanoic acid)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Diethyl ether (or other suitable extraction solvent)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-methylbutanol and isovaleric acid. To drive the equilibrium towards the product, an excess of one of the reactants, typically the less expensive one, can be used.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of reactants) to the reaction mixture while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction temperature should be maintained at the boiling point of the alcohol or a suitable solvent if used. Allow the reaction to reflux for 2-4 hours.
-
Workup - Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add an equal volume of diethyl ether to dissolve the organic layer.
-
Neutralization: Wash the organic layer sequentially with:
-
Water to remove the excess alcohol.
-
5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. (Caution: CO₂ evolution will occur).
-
Saturated sodium chloride solution (brine) to remove any remaining water and inorganic salts.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification (Optional): The crude ester can be further purified by fractional distillation to obtain a high-purity product.
Caption: Synthesis workflow for 2-methylbutyl isovalerate.
Analytical Methods
Objective: To separate and identify the components of the synthesized product and confirm the presence of 2-methylbutyl isovalerate.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Dilute a small amount of the purified ester in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Injection: Inject 1 µL of the diluted sample into the GC inlet, which is typically heated to 250 °C. A split injection mode is commonly used.
-
GC Separation: Use a suitable temperature program for the oven, for example:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase the temperature to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range scanned is usually from m/z 40 to 400.
-
Data Analysis: Identify 2-methylbutyl isovalerate by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).
Objective: To elucidate the chemical structure of 2-methylbutyl isovalerate by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified ester in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Proton decoupling is typically used to simplify the spectrum. A longer relaxation delay and a larger number of scans are usually required compared to ¹H NMR.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, integration (for ¹H NMR), and splitting patterns to assign the signals to the corresponding nuclei in the molecular structure.
Objective: To identify the functional groups present in 2-methylbutyl isovalerate.
Instrumentation:
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: For ATR-FTIR, place a drop of the neat liquid sample directly onto the ATR crystal. For transmission FTIR, place a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or clean salt plates.
-
Sample Spectrum: Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present. For an ester, a strong C=O stretching band is expected around 1735-1750 cm⁻¹, and C-O stretching bands are expected in the 1000-1300 cm⁻¹ region.
Safety and Handling
2-Methylbutyl isovalerate is a flammable liquid and vapor. Handle with care in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. cerritos.edu [cerritos.edu]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. researchgate.net [researchgate.net]
- 9. perfumerflavorist.com [perfumerflavorist.com]
- 10. youtube.com [youtube.com]
- 11. eng.uc.edu [eng.uc.edu]
